molecular formula C10H9FN2O2 B2740994 2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1521208-39-8

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B2740994
CAS No.: 1521208-39-8
M. Wt: 208.192
InChI Key: DDNDAJPOBZRARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position of the benzodiazole ring, along with an acetic acid moiety attached to the nitrogen atom of the benzodiazole ring. It is a white solid with a specific odor and is stable under normal conditions but can degrade under light exposure .

Preparation Methods

The synthesis of 2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

Chemical Reactions Analysis

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications, including:

Properties

IUPAC Name

2-(5-fluoro-2-methylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-12-8-4-7(11)2-3-9(8)13(6)5-10(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNDAJPOBZRARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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